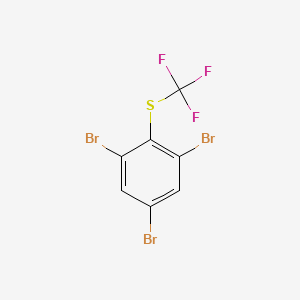

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane

Description

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane (CAS: 1215205-79-0) is a polyhalogenated organosulfur compound characterized by a 2,4,6-tribromophenyl group bonded to a trifluoromethylsulfane (–SCF₃) moiety. This compound is notable for its high electron-withdrawing capacity due to the synergistic effects of bromine substituents and the trifluoromethylthio group. Its molecular formula is C₇H₃Br₃F₃S, with a molar mass of 434.87 g/mol.

Properties

IUPAC Name |

1,3,5-tribromo-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3F3S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDHXWULFQHNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682097 | |

| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-79-0 | |

| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4,6-tribromophenol with trifluoromethylthiolating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfane group can be oxidized or reduced to form different sulfur-containing compounds.

Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenyl derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .

Scientific Research Applications

Chemical Synthesis

1.1 Reactivity and Functionalization

The compound is utilized as a versatile reagent in organic synthesis due to its unique functional groups. The trifluoromethyl group enhances the electrophilicity of the molecule, making it suitable for various nucleophilic substitution reactions. It can also serve as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

1.2 Synthesis of Fluorinated Compounds

The presence of both bromine and trifluoromethyl groups allows for the selective introduction of fluorine atoms into organic structures. This property is particularly useful in developing fluorinated drugs that exhibit enhanced metabolic stability and biological activity.

Materials Science

2.1 Flame Retardants

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane has been identified as a potential flame retardant due to its high bromine content. Brominated compounds are known for their effectiveness in reducing flammability in polymers and textiles. The compound can be incorporated into polymer matrices to enhance fire resistance without significantly compromising mechanical properties.

2.2 Polymer Composites

In the development of polymer composites, this compound can be used as a modifier to improve thermal stability and mechanical strength. Its incorporation into polymer systems can lead to materials that are not only flame-resistant but also possess desirable physical characteristics for applications in electronics and construction.

Environmental Applications

3.1 Environmental Monitoring

Given its brominated nature, this compound may play a role in environmental monitoring studies focused on persistent organic pollutants (POPs). Its stability and resistance to degradation make it a candidate for tracking contamination levels in various ecosystems.

3.2 Biodegradation Studies

Research into the biodegradation of brominated compounds is critical for understanding their environmental impact. Studies involving this compound can provide insights into microbial degradation pathways and the ecological risks associated with brominated flame retardants.

Synthesis of Fluorinated Pharmaceuticals

A study highlighted the synthesis of a fluorinated pharmaceutical using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields while minimizing by-products, demonstrating the compound's utility in drug development.

Flame Retardant Efficacy

In a comparative study on flame retardants, this compound was evaluated alongside other brominated compounds for effectiveness in reducing flammability in polyurethane foams. Results indicated superior performance metrics regarding heat release rates and smoke production.

Mechanism of Action

The mechanism of action of (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfane groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Position and Halogenation Effects

Key Findings :

- The 2,4,6-tribromophenyl group confers superior thermal and oxidative stability compared to mono-brominated analogs (e.g., 3-bromophenyl) due to steric protection and electron withdrawal .

- Replacement of bromine with methoxy groups (e.g., 2,4,6-trimethoxyphenyl) increases solubility in polar solvents but reduces electrophilic reactivity .

Functional Group Variations

Table 2: Functional Group Comparisons

Key Findings :

- The –SCF₃ group in the target compound offers greater lipophilicity compared to isothiocyanate (–N=C=S) or sulfonyl chloride (–SO₂Cl) groups, making it favorable for membrane-permeable agrochemicals .

- Sulfonyl chlorides (e.g., 2,4,6-trifluorobenzenesulfonyl chloride) exhibit higher electrophilicity, enabling facile nucleophilic substitutions .

Physicochemical Properties

Table 3: Physical Properties Comparison

Research Implications and Industrial Relevance

- Pharmaceuticals : The 2,4,6-tribromophenyl group is leveraged in CRF receptor antagonists for neurological disorders, highlighting its role in drug design .

- Material Science : Brominated sulfanes serve as flame retardants due to their thermal stability .

- Synthetic Challenges: Controlled bromination and sulfur coupling require precise conditions to avoid side reactions, as noted in phosphazene and maleimide syntheses .

Biological Activity

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between a suitable brominated phenol and a trifluoromethyl sulfide precursor. The reaction conditions often require careful control to ensure high yields and purity of the final product.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, thioether-containing compounds have shown significant antibacterial and insecticidal activities against various pathogens. In one study, thioether derivatives exhibited higher antibacterial activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum compared to commercial standards like thiodiazole copper .

Table 1: Antibacterial Activities of Thioether Derivatives

| Compound | Activity against Xoo (%) | Activity against R. solanacearum (%) |

|---|---|---|

| E1 | 57 | 54 |

| E3 | 53 | 44 |

| E5 | 64 | 50 |

| E6 | 67 | 52 |

| E10 | 62 | 45 |

The data indicates that certain structural modifications can enhance the biological activity of these compounds significantly.

Insecticidal Activity

Insecticidal activities have also been reported for various derivatives containing sulfur moieties. Compounds such as those derived from trifluoromethyl groups demonstrated effective control over pests like Plutella xylostella, with some exhibiting comparable efficacy to established insecticides .

Case Study 1: Antimicrobial Evaluation

A research study focused on the design and synthesis of aryl-thioether ruthenium polypyridine complexes highlighted their multi-target antimicrobial activities against Gram-positive bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial potency . While this case does not directly involve this compound, it illustrates the broader context of thioether compounds in antimicrobial research.

Case Study 2: Agricultural Applications

Another study explored the use of thiadiazole compounds as crop protectants against phytopathogenic microorganisms. The findings suggested that modifications in sulfur-containing compounds could lead to significantly higher activity levels against fungal and bacterial pathogens . This is particularly relevant for this compound as it shares structural similarities with these active compounds.

Research Findings

Recent literature emphasizes the potential of sulfur-containing compounds in various applications:

- Antimicrobial Resistance : With increasing resistance among pathogens, novel compounds like this compound could play a crucial role in developing new antimicrobial agents .

- Environmental Impact : The environmental persistence and toxicity profiles of brominated compounds are under investigation due to their potential ecological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.